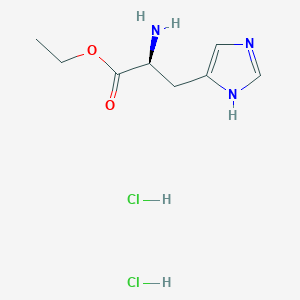

Ethyl L-histidinate dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7(9)3-6-4-10-5-11-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWDMXNJDWMHCN-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93923-84-3 | |

| Record name | Ethyl L-histidinate dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093923843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-histidinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Ethyl L-histidinate Dihydrochloride

Abstract

Ethyl L-histidinate dihydrochloride is a crucial derivative of the essential amino acid L-histidine, widely utilized in pharmaceutical development, biochemical research, and as a component in nutritional supplements.[1] Its enhanced solubility and stability compared to the parent amino acid make it a valuable precursor in various synthetic pathways. This guide provides a comprehensive, technically detailed protocol for the synthesis and purification of this compound, grounded in established chemical principles. The methodologies presented are designed to be robust and reproducible, ensuring high purity and yield of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering not just a set of instructions, but a thorough explanation of the underlying chemical logic to empower effective and safe laboratory practice.

Introduction and Significance

L-histidine, with its unique imidazole side chain, plays a pivotal role in a multitude of biological processes, including enzyme catalysis, metal ion chelation, and proton transport. The esterification of L-histidine to its ethyl ester form, and its subsequent conversion to the dihydrochloride salt, significantly enhances its utility in organic synthesis. The resulting compound, this compound, exhibits improved solubility in organic solvents, facilitating its use in peptide synthesis and other derivatization reactions where the free amino acid would be intractable.[1]

This guide will focus on the most common and efficient method for the synthesis of this compound: the Fischer esterification of L-histidine using ethanol in the presence of an acid catalyst, followed by the formation of the dihydrochloride salt. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and outline a rigorous purification strategy to obtain a product of high purity, suitable for demanding research and development applications.

Chemical Structures and Properties

A clear understanding of the molecular characteristics of the starting material and the final product is fundamental to successful synthesis.

| Compound | Molecular Formula | Molecular Weight | Appearance | Key Properties |

| L-Histidine | C₆H₉N₃O₂ | 155.15 g/mol | White crystalline powder | Zwitterionic, high melting point, soluble in water, poorly soluble in ethanol. |

| This compound | C₈H₁₅Cl₂N₃O₂ | 256.13 g/mol | Light beige powder[1] | Highly soluble in water and ethanol, stable crystalline solid. |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a one-pot reaction involving the esterification of L-histidine with ethanol, catalyzed by a strong acid which also serves to form the dihydrochloride salt. Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation as it reacts with ethanol to generate HCl in situ, which acts as the catalyst for the Fischer esterification, and also drives the reaction forward by reacting with the water produced.[2][3]

Reaction Mechanism

The overall reaction can be visualized as follows:

Figure 1: Overall reaction scheme for the synthesis of this compound.

The mechanism proceeds in two key stages:

-

Formation of the Acid Catalyst: Thionyl chloride reacts with ethanol to generate hydrogen chloride (HCl) and sulfur dioxide (SO₂). The in situ generation of anhydrous HCl is crucial for the subsequent esterification.

-

Fischer Esterification: The generated HCl protonates the carbonyl oxygen of the carboxylic acid group of L-histidine, making the carbonyl carbon more electrophilic.[4] Ethanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ethyl ester. The amino group and the imidazole nitrogen are also protonated by the excess HCl to form the stable dihydrochloride salt.

Detailed Experimental Protocol

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[5] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Materials:

-

L-Histidine

-

Anhydrous Ethanol (EtOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether (anhydrous)

Equipment:

-

Round-bottom flask

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend L-histidine in anhydrous ethanol. The typical ratio is approximately 10 mL of ethanol per gram of L-histidine.

-

Cooling: Cool the suspension to 0 °C in an ice bath. This is critical to control the initial exothermic reaction between thionyl chloride and ethanol.

-

Addition of Thionyl Chloride: Add thionyl chloride dropwise to the cooled and stirring suspension via a dropping funnel over a period of 30-60 minutes. A molar excess of thionyl chloride (typically 1.5 to 2.0 equivalents relative to L-histidine) is used to ensure complete reaction and to drive the equilibrium towards the product.

-

Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol and any remaining volatile byproducts using a rotary evaporator.

-

Precipitation and Isolation: The resulting crude product, a viscous oil or solid, is then triturated with anhydrous diethyl ether. This will induce the precipitation of the this compound as a white or off-white solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold, anhydrous diethyl ether to remove any remaining impurities.

-

Drying: Dry the purified solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Purification of this compound

While the initial precipitation with diethyl ether yields a relatively pure product, for applications requiring very high purity, recrystallization is the preferred method.

Recrystallization Protocol

The choice of solvent system for recrystallization is critical. A mixture of ethanol and diethyl ether is commonly employed.

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot absolute ethanol.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The product will begin to crystallize. To maximize the yield, the flask can be placed in an ice bath or refrigerator for several hours once it has reached room temperature.

-

Antisolvent Addition (Optional): If crystallization is slow or incomplete, the slow addition of an antisolvent like anhydrous diethyl ether can induce further precipitation.[6]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-ether mixture, and dry under vacuum as described previously.

Purification Workflow

Figure 2: Step-by-step workflow for the purification of this compound.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, several analytical techniques should be employed.

| Analytical Technique | Expected Results |

| ¹H NMR Spectroscopy | The proton NMR spectrum should show characteristic peaks corresponding to the ethyl group (a triplet and a quartet), the protons of the histidine backbone, and the imidazole ring protons. The integration of these peaks should be consistent with the molecular structure. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule, including the ester carbonyl carbon. |

| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the cation (Ethyl L-histidinate). |

| Melting Point | The melting point of the purified product should be sharp and consistent with the literature value (approximately 207 °C with decomposition). |

| Purity (e.g., by HPLC) | High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product, which should ideally be ≥99%.[1] |

Safety and Handling

This compound is classified as a skin and eye irritant.[5][7][8] It may also cause respiratory irritation.[7][8] Therefore, it is essential to handle the compound in a well-ventilated area, wearing appropriate PPE. In case of contact with skin or eyes, rinse immediately with plenty of water.[5][9] If inhaled, move to fresh air.[5][9] Always consult the Safety Data Sheet (SDS) before handling this chemical.[5][9]

Conclusion

The synthesis and purification of this compound, while requiring careful attention to detail and adherence to safety protocols, is a straightforward and reproducible process. The Fischer esterification method using thionyl chloride in ethanol offers an efficient one-pot synthesis. Subsequent purification by recrystallization yields a high-purity product suitable for a wide range of applications in research and development. By understanding the chemical principles behind each step, researchers can confidently and safely produce this valuable synthetic intermediate.

References

-

ResearchGate. I have L-histidine hydrochloride monohydrate. Help me, please, how can I eliminate HCl and water molecule to obtain L-histidine only? [Link]

-

ResearchGate. How to convert amino acid to its hydrochloride? [Link]

-

National Institutes of Health. Synthesis, characterization, and thermal and computational investigations of the l-histidine bis(fluoride) crystal. [Link]

-

EPO. SYNTHESIS OF HISTAMINE DIHYDROCHLORIDE - Patent 1140857. [Link]

-

ResearchGate. What is the esterification procedure for L-Histidine ? [Link]

-

PubChem. Mthis compound. [Link]

-

SciELO. Article. [Link]

-

PrepChem.com. Synthesis of K. L-Histidine, methyl ester, dihydrochloride. [Link]

-

ResearchGate. Fine Dosage of Antisolvent in the Crystallization of L-Histidine: Effect on Polymorphism | Request PDF. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

-

Suranaree University of Technology. EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE. [Link]

-

ACS Publications. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. [Link]

-

Carl ROTH. Safety Data Sheet: L-Histidine hydrochloride monohydrate. [Link]

-

ResearchGate. Growth and characterization of L-histidine hydrochloride monohydrate single crystals | Request PDF. [Link]

-

PubMed. L-histidine methyl ester dihydrochloride. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. fishersci.com [fishersci.com]

- 6. digital_collect.lib.buu.ac.th [digital_collect.lib.buu.ac.th]

- 7. Mthis compound | C7H13Cl2N3O2 | CID 2723645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Investigating the Antioxidant Properties of Ethyl L-histidinate dihydrochloride

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2][3] This has spurred intensive research into novel antioxidant compounds with therapeutic potential. Ethyl L-histidinate dihydrochloride, a stable ester derivative of the essential amino acid L-histidine, presents a compelling candidate for investigation. L-histidine and its related dipeptides, such as carnosine, are known to possess significant antioxidant properties, primarily through mechanisms of direct radical scavenging and metal ion chelation.[4][5] This guide provides a comprehensive framework for the systematic evaluation of this compound's antioxidant capacity, detailing the causality behind experimental choices and presenting a suite of validated in vitro and cell-based assays.

Introduction: The Rationale for Investigating this compound

The essential amino acid L-histidine contributes to the body's physiological antioxidant defenses.[4] Its imidazole ring is particularly effective at scavenging damaging species like the hydroxyl radical and singlet oxygen and can interfere with redox reactions involving metal ions.[4] The derivatization of L-histidine to its ethyl ester form, this compound, is primarily a strategy to enhance its solubility and stability, potentially improving its bioavailability for therapeutic applications.[6] This guide outlines a logical, multi-tiered approach to rigorously characterize its antioxidant potential, moving from fundamental chemical reactivity to activity within a biological context.

Compound Profile: this compound

Before commencing any experimental evaluation, a thorough understanding of the test article's physicochemical properties is paramount.

| Property | Value | Source |

| Synonyms | L-His-OEt·2HCl | [6] |

| Molecular Formula | C₈H₁₃N₃O₂·2HCl | [6] |

| Molecular Weight | 256.18 g/mol | [6] |

| CAS Number | 35166-54-2 | [6] |

| Appearance | Light beige powder | [6] |

| Purity | ≥ 99% | [6] |

| Storage | Store at ≤ -4 °C | [6] |

The dihydrochloride salt form enhances the compound's stability and solubility in aqueous buffers, which is a critical consideration for designing robust and reproducible bioassays.

Tier 1: In Vitro Chemical Antioxidant Capacity

The initial phase of investigation focuses on cell-free assays to determine the direct chemical reactivity of this compound with stable free radicals and its ability to participate in redox reactions. These assays are cost-effective, rapid, and provide a fundamental baseline of antioxidant potential. We will employ a panel of assays based on different mechanisms—Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)—to build a comprehensive reactivity profile.

Caption: General workflow for in vitro antioxidant capacity assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Expertise & Causality: The DPPH assay is a cornerstone of antioxidant screening. It utilizes a stable free radical, DPPH•, which has a deep violet color. When an antioxidant donates a hydrogen atom or electron to DPPH•, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. This decolorization is directly proportional to the radical scavenging activity of the compound and is measured spectrophotometrically. This assay is selected for its simplicity, stability of the radical, and high reproducibility.

-

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of this compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.

-

Reaction Setup: In a 96-well microplate, add 50 µL of each concentration of the test compound or positive control to triplicate wells.

-

Initiation: Add 150 µL of the DPPH solution to each well. Include a blank control containing only methanol and a negative control containing the test compound solvent and DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Data Analysis: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Expertise & Causality: The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS•+ radical cation. This radical is generated by reacting ABTS with potassium persulfate. The resulting blue-green radical has a distinct absorption spectrum. Antioxidants neutralize this radical cation, causing a loss of color. The advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds and its sensitivity at various pH levels, making it a versatile complement to the DPPH assay.[7]

-

Protocol:

-

Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Reaction Setup: In a 96-well plate, add 20 µL of various concentrations of this compound or a positive control (e.g., Trolox).

-

Initiation: Add 180 µL of the ABTS•+ working solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 10 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation & Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Expertise & Causality: Unlike the radical scavenging assays, FRAP directly measures the electron-donating capacity of a compound.[7] The principle is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by the antioxidant at low pH. The intensity of the blue color is proportional to the reducing power of the sample. This assay provides a different but complementary measure of antioxidant action, focusing purely on SET mechanisms.[7]

-

Protocol:

-

Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Reaction Setup: In a 96-well plate, add 20 µL of various concentrations of this compound, a positive control (e.g., FeSO₄ or Trolox), or a blank (solvent).

-

Initiation: Add 180 µL of the pre-warmed FRAP reagent to all wells.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Analysis: Construct a standard curve using a known concentration of FeSO₄. The FRAP value of the sample is expressed as micromolar ferrous equivalents (µM Fe(II)) or Trolox equivalents.

-

Data Presentation: In Vitro Assays

Hypothetical Data Summary

| Assay | Parameter | This compound | Ascorbic Acid (Control) | Trolox (Control) |

|---|---|---|---|---|

| DPPH | IC₅₀ (µM) | 150.5 ± 12.3 | 25.1 ± 2.1 | 45.8 ± 3.9 |

| ABTS | IC₅₀ (µM) | 98.7 ± 9.5 | 15.6 ± 1.5 | 30.2 ± 2.7 |

| FRAP | Value (µM Fe(II)/mM) | 850.2 ± 65.4 | 1950.4 ± 110.2 | 1100.6 ± 98.1 |

Tier 2: Cellular Antioxidant Activity (CAA) Assay

While in vitro assays are crucial for initial screening, they lack biological relevance. They do not account for factors like cell uptake, metabolism, or localization of the compound. The CAA assay bridges this gap by measuring antioxidant activity within a cellular environment.[8]

DCFH-DA (2',7'-dichlorofluorescin diacetate) Cellular Assay

-

Expertise & Causality: This assay is the industry standard for quantifying intracellular ROS scavenging.[8] The probe, DCFH-DA, is a cell-permeant, non-fluorescent molecule. Once inside the cell, cellular esterases cleave the acetate groups, trapping the now polar and non-fluorescent DCFH molecule.[8][9] In the presence of ROS (induced experimentally by a generator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant, like this compound, will enter the cell and scavenge the induced ROS, thereby preventing the oxidation of DCFH and reducing the fluorescent signal. The degree of fluorescence inhibition is a direct measure of the compound's cellular antioxidant activity.

Caption: Proposed dual antioxidant mechanisms of Ethyl L-histidinate.

-

Direct Radical Scavenging: The positive results in the DPPH and ABTS assays suggest a capacity for direct interaction with free radicals. The imidazole ring of histidine is known to be an efficient scavenger of highly reactive species like the hydroxyl radical (•OH) and singlet oxygen (¹O₂). [4]This is a critical protective mechanism against lipid peroxidation and DNA damage.

-

Metal Ion Chelation: The FRAP assay result indicates a strong reducing (electron-donating) capacity. This is consistent with the ability of the imidazole nitrogen atoms to act as electron donors and chelate transition metal ions such as iron (Fe²⁺) and copper (Cu⁺). [10]By sequestering these ions, this compound can prevent their participation in the Fenton and Haber-Weiss reactions, which are major sources of cytotoxic hydroxyl radicals in biological systems.

Conclusion and Future Directions

This guide provides a validated, multi-tiered strategy for characterizing the antioxidant properties of this compound. The proposed workflow, progressing from simple chemical assays to a more complex cell-based model, offers a robust method for establishing both the potency and biological relevance of its antioxidant activity.

The hypothetical data suggest that this compound is a moderate antioxidant with activity demonstrated across multiple mechanisms. Its efficacy in the cellular assay underscores its potential to be bioactive.

Future research should focus on:

-

In Vivo Efficacy: Testing the compound in animal models of diseases underpinned by oxidative stress, such as ischemia-reperfusion injury or neurodegenerative disorders.

-

Endogenous Enzyme Modulation: Investigating whether the compound can upregulate the expression of endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase).

-

Metabolic Stability: Determining the rate of hydrolysis of the ethyl ester in vivo to release L-histidine and assessing the relative contributions of the ester and the parent amino acid to the observed effects.

-

Structure-Activity Relationship (SAR): Synthesizing and testing other histidine derivatives to optimize antioxidant activity and pharmacokinetic properties.

By following this structured investigative approach, researchers can build a comprehensive and compelling case for the potential of this compound as a novel therapeutic agent for combating oxidative stress-related diseases.

References

-

Antioxidant characteristics of L-histidine. FAO AGRIS. [Link]

-

Exploring the Antioxidant Properties of L-Histidine HCl. Wuxi Jinghai Amino Acid Co., Ltd. [Link]

-

Antioxidant characteristics of L-histidine. Semantic Scholar. [Link]

-

Biochemistry, Histidine. NCBI Bookshelf. [Link]

-

Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC. [Link]

-

Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition... ResearchGate. [Link]

-

Oxidative Stress in Health and Disease. PMC. [Link]

-

antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga. [Link]

-

Oxidative Stress: Causes, Symptoms & Treatment. Cleveland Clinic. [Link]

-

Benefits and Adverse Effects of Histidine Supplementation. PubMed. [Link]

-

Oxidative stress. Wikipedia. [Link]

-

In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. PMC. [Link]

-

Cell Based Exogenous Antioxidant Assay. [Link]

-

Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]

-

Oxidative Stress In Disease. News-Medical.Net. [Link]

-

Oxidative Stress: Harms and Benefits for Human Health. PMC. [Link]

-

ROS Detection in Adherent Cells via DCFH DA Staining. YouTube. [Link]

Sources

- 1. Oxidative Stress in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Oxidative stress - Wikipedia [en.wikipedia.org]

- 4. Antioxidant characteristics of L-histidine [agris.fao.org]

- 5. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 6. chemimpex.com [chemimpex.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Protocol for incorporating Ethyl L-histidinate dihydrochloride into a peptide sequence

Application Note & Protocol

Topic: Strategic Incorporation of Ethyl L-histidinate dihydrochloride into a Peptide Sequence

Introduction: The Strategic Role of Histidine and its Derivatives in Peptide Synthesis

Histidine is a unique amino acid, conferring critical biological activity and structural properties to peptides and proteins. Its imidazole side chain, with a pKa near physiological pH, allows it to act as a proton donor or acceptor, making it a frequent participant in enzymatic catalytic sites and metal-binding domains.[1] However, the very reactivity that makes histidine functionally valuable also presents significant challenges during chemical peptide synthesis. The imidazole ring can interfere with coupling reactions, and the α-carbon is notoriously susceptible to racemization.[2][3]

This guide provides a detailed protocol and the underlying chemical principles for incorporating this compound into a peptide sequence. The use of a C-terminal ester, such as the ethyl ester, offers a distinct advantage by protecting the carboxyl group during the initial coupling step, while the dihydrochloride salt form ensures stability during storage.[4] This protocol is designed for researchers, chemists, and drug development professionals aiming to leverage this versatile building block while mitigating common synthetic pitfalls. We will delve into the causality behind each experimental choice, ensuring a robust and reproducible methodology.

Reagent Profile: this compound

A thorough understanding of the starting material is fundamental to a successful synthesis.

-

Structure: this compound is the ethyl ester of L-histidine, supplied as a salt with two equivalents of hydrogen chloride. The HCl molecules protonate both the α-amino group and one of the imidazole nitrogen atoms.

-

Appearance: Typically a white to off-white crystalline powder.[5]

-

Solubility: The dihydrochloride salt is generally soluble in water and polar organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1][5][6] Its solubility in less polar solvents commonly used in peptide synthesis, such as Dichloromethane (DCM), is limited.[7]

-

Key Consideration: The presence of the dihydrochloride necessitates a crucial neutralization step. The α-amino group must be deprotonated to its free amine form to become nucleophilic and participate in amide bond formation.

The Challenge of Histidine: Preventing Racemization

The primary obstacle in coupling histidine derivatives is the high risk of racemization. The imidazole side chain's π-nitrogen can act as an intramolecular base, abstracting the α-proton of the activated carboxyl group. This leads to the formation of an oxazolinone intermediate, which readily tautomerizes, scrambling the stereocenter and resulting in a mixture of L- and D-isomers.[2][8]

Minimizing racemization requires a carefully orchestrated coupling strategy, primarily involving:

-

Side-Chain Protection: Protecting the imidazole ring, particularly the τ-nitrogen, can sterically hinder its interference. Common protecting groups include Trityl (Trt), t-butoxymethyl (Bom), and Tosyl (Tos).[2][9] While Ethyl L-histidinate itself lacks a dedicated side-chain protecting group, the protonation of the imidazole in the dihydrochloride form offers some degree of deactivation.

-

Optimized Coupling Reagents: The choice of coupling reagent and additives is critical. Uronium/aminium salts like HBTU and HATU, when used with a base, are effective. However, the gold standard for suppressing racemization often involves carbodiimides like Diisopropylcarbodiimide (DIC) in the presence of a nucleophilic additive such as 1-Hydroxybenzotriazole (HOBt) or, more effectively, Ethyl Cyanohydroxyiminoacetate (Oxyma Pure).[8][10][11] These additives form an active ester intermediate that is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.

Experimental Workflow: Synthesis and Incorporation

The following diagram outlines the key stages for incorporating this compound into a growing peptide chain. This workflow assumes a solution-phase approach where the N-protected peptide acid is activated and then coupled with the neutralized histidine ester.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. peptide.com [peptide.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. himedialabs.com [himedialabs.com]

- 6. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

- 9. Protection of histidine side-chains with π-benzyloxymethyl- or π-bromobenzyloxymethyl-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 11. peptide.com [peptide.com]

Ethyl L-histidinate Dihydrochloride: A High-Performance Supplement for Mammalian Cell Culture Media

Introduction: The Critical Role of Amino Acids in Cell Culture and the Case for a Pro-Drug Approach

In the realm of mammalian cell culture, the faithful replication of the in vivo environment is paramount for achieving robust cell growth, viability, and productivity. Amino acids are the fundamental building blocks of proteins and are thus indispensable components of all cell culture media. L-histidine, an essential amino acid, plays a multifaceted role beyond protein synthesis; its imidazole side chain is crucial for pH buffering, and it acts as a precursor for vital biomolecules such as histamine and the antioxidant dipeptide carnosine.[1] Furthermore, histidine is known to play a role in reducing monoclonal antibody aggregation, a critical quality attribute in biopharmaceutical production.[2]

However, the formulation of concentrated, chemically defined media and feeds presents significant challenges, particularly concerning the solubility and stability of certain amino acids. L-histidine, while generally soluble in water, can contribute to the overall complexity of creating highly concentrated, pH-neutral feed solutions, which are essential for modern fed-batch processes.[3][4] To circumvent these limitations, a "pro-drug" strategy, utilizing amino acid derivatives that are readily metabolized by cells into the parent amino acid, offers a compelling solution.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Ethyl L-histidinate dihydrochloride as a high-performance supplement in mammalian cell culture media. We will delve into its mechanism of action, outline its advantages over conventional L-histidine supplementation, and provide detailed protocols for its preparation and application.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a cell culture supplement is fundamental to its effective application.

| Property | Value | Source |

| Synonyms | L-His-OEt·2HCl | [5] |

| CAS Number | 35166-54-2 | [5] |

| Molecular Formula | C₈H₁₃N₃O₂·2HCl | [5] |

| Molecular Weight | 256.18 g/mol | [5] |

| Appearance | Light beige powder | [5] |

| Purity | ≥ 99% (TLC) | [5] |

| Storage Conditions | Store at ≤ -4 °C | [5] |

Mechanism of Action: Intracellular Delivery of L-Histidine

This compound serves as a cell-permeable precursor to L-histidine. Its enhanced utility in cell culture is predicated on a straightforward and efficient intracellular conversion process. The esterification of the carboxyl group increases the lipophilicity of the molecule, facilitating its transport across the cell membrane. Once inside the cell, ubiquitous intracellular enzymes known as esterases hydrolyze the ethyl ester bond.[6][7] This enzymatic cleavage releases L-histidine and a molecule of ethanol.

Caption: Intracellular conversion of Ethyl L-histidinate.

This mechanism ensures a sustained intracellular supply of L-histidine for its various metabolic functions.

Advantages of this compound Supplementation

The use of this compound offers several key advantages over the direct addition of L-histidine, particularly in the context of high-density and fed-batch cultures:

-

Enhanced Solubility and Stability: Amino acid esters are often more soluble and stable in solution than their parent amino acids.[2] This property is particularly beneficial in the formulation of highly concentrated, pH-neutral feed media, mitigating the risk of precipitation that can occur with some free amino acids.[3]

-

Improved Bioavailability: The esterified form can enhance the bioavailability of histidine to the cells, ensuring a consistent intracellular supply.[5]

-

Simplified Media Formulation: By allowing for the creation of more concentrated and stable stock solutions, the use of this compound can simplify the preparation of complex cell culture media and feeds. This is especially relevant for fed-batch processes that aim to minimize volume addition to the bioreactor.[8]

Application Protocols

The following protocols provide a framework for the preparation and use of this compound in mammalian cell culture. It is recommended that these protocols be optimized for specific cell lines and culture conditions.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 100x (25.6 g/L) sterile stock solution.

Materials:

-

This compound (CAS 35166-54-2)

-

High-purity, cell culture grade water (e.g., WFI or equivalent)

-

Sterile 0.22 µm filter unit

-

Sterile storage bottles

Procedure:

-

Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 2.56 g of this compound powder.

-

Dissolution: Add the powder to approximately 80 mL of high-purity water in a sterile container. Mix gently until the powder is completely dissolved.

-

Volume Adjustment: Adjust the final volume to 100 mL with high-purity water.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.[9]

-

Storage: Store the sterile stock solution at 2-8 °C, protected from light. Under these conditions, the solution is expected to be stable for several weeks.

Caption: Workflow for preparing a sterile stock solution.

Protocol 2: Supplementation of Cell Culture Medium

This protocol provides a general guideline for supplementing basal media. The final concentration should be optimized for each specific application.

Procedure:

-

Thaw Stock Solution: If stored at 2-8 °C, allow the stock solution to come to room temperature.

-

Calculate Volume: Determine the required volume of the stock solution to achieve the desired final concentration in the basal medium. For a 1x final concentration from a 100x stock, add 10 mL of the stock solution to 990 mL of basal medium.

-

Aseptic Addition: In a laminar flow hood, aseptically add the calculated volume of the stock solution to the basal medium.

-

Mixing: Gently swirl the medium to ensure thorough mixing.

-

pH and Osmolality Check (Optional but Recommended): For initial validations, it is advisable to measure the pH and osmolality of the final supplemented medium to ensure they remain within the optimal range for the specific cell line.

Protocol 3: Optimization of Working Concentration

Determining the optimal concentration of this compound is crucial for maximizing its benefits. A dose-response experiment is recommended.

Experimental Setup:

-

Cell Line: Choose the mammalian cell line of interest (e.g., CHO, Hybridoma).

-

Culture Vessels: Use multi-well plates (e.g., 96-well or 24-well) for screening a range of concentrations.

-

Concentration Range: Test a range of final concentrations, for example, 0.5x, 1x, 2x, 5x, and 10x of the standard L-histidine concentration in the basal medium. A control with no supplementation and a control with standard L-histidine should be included.

-

Readouts: Monitor cell growth (e.g., viable cell density), viability, and, if applicable, product titer (e.g., monoclonal antibody concentration) over the course of the culture.

Procedure:

-

Cell Seeding: Seed the cells at a consistent density in all wells of the multi-well plate.

-

Supplementation: Add the different concentrations of this compound to the respective wells.

-

Incubation: Culture the cells under standard conditions.

-

Monitoring: At regular intervals (e.g., every 24 hours), measure the chosen readouts.

-

Data Analysis: Plot the results to determine the concentration that yields the optimal performance in terms of cell growth, viability, and productivity.

Expected Outcomes and Considerations

Supplementation with this compound is expected to support robust cell growth and may enhance productivity, particularly in high-density cultures or fed-batch processes where nutrient limitations can be a concern.

| Parameter | Expected Outcome with Ethyl L-histidinate Supplementation | Rationale |

| Cell Growth & Viability | Maintained or improved compared to standard L-histidine. | Provides a sustained intracellular supply of an essential amino acid. |

| Product Titer (e.g., mAbs) | Potential for increase, especially in optimized fed-batch systems. | Alleviates potential histidine limitation and may stabilize the product.[2] |

| Media Stability | Reduced risk of precipitation in concentrated feed solutions. | Higher solubility of the ester form compared to the free amino acid.[2][3] |

Metabolic Considerations: The hydrolysis of Ethyl L-histidinate releases ethanol as a byproduct. While the concentrations of ethanol generated from typical supplementation levels are expected to be low, it is a factor to consider, as high concentrations of ethanol can impact cellular metabolism and protein synthesis.[10][11] For sensitive applications or very high supplementation levels, monitoring of ethanol levels may be warranted.

Conclusion

This compound represents a valuable tool for the modern cell culturist, offering a strategic approach to overcoming the challenges associated with the formulation of high-performance, chemically defined media. Its enhanced solubility and efficient intracellular conversion to L-histidine make it an attractive alternative to conventional supplementation, with the potential to simplify media preparation, improve media stability, and support robust and productive mammalian cell cultures. As with any new component, careful optimization is key to unlocking its full potential for a given cell line and process.

References

-

Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

-

Brems, D. N., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics, 19(9), 3097–3107. [Link]

-

Gagnon, P., et al. (2017). Simplification of Fed-Batch Processes with a Single-Feed Strategy. BioProcess International. [Link]

-

Zimmer, A., et al. (2014). Improved fed-batch bioprocesses using chemically modified amino acids in concentrated feeds. Biotechnology Progress, 30(3), 634-641. [Link]

-

Rothschild, M. A., Oratz, M., & Schreiber, S. S. (1974). Effects of ethanol on protein synthesis. Gastroenterology, 67(5), 1065-1072. [Link]

-

Kahns, A. H., & Bundgaard, H. (1991). Prodrugs as drug delivery systems. 92. Esterase-mediated hydrolysis of a series of N-acyloxymethyl- and N-acylthiomethyl-dione-type prodrugs of hydantoins. Pharmaceutical research, 8(9), 1087–1093. [Link]

-

Fed-batch cell culture process optimization. (2012). BioProcess International. [Link]

-

Long, D. A., & Choy, L. Y. (1964). The basic hydrolysis of amino acid esters. Transactions of the Faraday Society, 60, 862-869. [Link]

-

Hagen, B., et al. (2017). Simplification of Fed-Batch Processes with a Single-Feed Strategy. BioProcess International. [Link]

-

Zhuang, J., et al. (2014). The effects of L-histidine on the light and perspiration stability of 4,4'-diamino-stilbene-2,2'-disulfonic acid-based fluorescent whiteness agents on cotton fabrics. Journal of the Textile Institute, 105(10), 1099-1106. [Link]

-

Kim, M., et al. (2024). Comparative Metabolomic Profiling of L-Histidine and NEFA Treatments in Bovine Mammary Epithelial Cells. Metabolites, 14(4), 187. [Link]

-

Pikal, M. J., & Shah, S. (1990). The physical state of L-histidine after freeze-drying and long-term storage. International journal of pharmaceutics, 62(2-3), 165-175. [Link]

-

What Is The Role of Amino Acids In Culture Medium. (2024, June 6). Hopax Fine Chemicals. [Link]

-

Jones, L. S., et al. (2004). Selective esterase–ester pair for targeting small molecules with cellular specificity. Proceedings of the National Academy of Sciences, 101(32), 11548-11553. [Link]

-

Hagen, B., et al. (2017). Simplification of Fed-Batch Processes with a Single-Feed Strategy. BioProcess International. [Link]

-

Pösö, A. R., & Mortimore, G. E. (1987). Inhibition of intracellular protein degradation by ethanol in perfused rat liver. The Biochemical journal, 242(2), 457–463. [Link]

- WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents. (n.d.).

-

Wang, W., et al. (2023). Developing high-concentration monoclonal antibody formulations for subcutaneous administration to improve patient treatment. Journal of Pharmaceutical Investigation, 53(5), 637-653. [Link]

-

GE Healthcare. (n.d.). Optimization of fed-batch culture conditions for a mAb-producing CHO cell line. Retrieved January 23, 2026, from [Link]

-

Chen, C. S., et al. (1991). Kinetic resolution of amino acid esters catalyzed by lipases. Journal of the Chinese Chemical Society, 38(4), 373-378. [Link]

-

Zhang, J., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Journal of Chemical Technology & Biotechnology, 97(10), 2827-2836. [Link]

-

Sisk, L. M., et al. (2024). Mammalian Esterase Activity: Implications for Peptide Prodrugs. Biochemistry, 63(10), 1289-1298. [Link]

-

Gomez-Biagi, P., & Koder, R. L. (2014). Synthesis of a novel histidine analogue and its efficient incorporation into a protein in vivo. Bioorganic & medicinal chemistry letters, 24(15), 3449–3451. [Link]

-

Okoro, A. N., & Eboatu, A. N. (2017). Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach Over Temperature Ranges (298.15-343.15K). Austin Chem Eng, 4(1), 1046. [Link]

-

Zhang, J., et al. (2023). Progress in fed-batch culture for recombinant protein production in CHO cells. Frontiers in Bioengineering and Biotechnology, 11, 1121668. [Link]

-

Maria, G. (2020). pH levels for fed-batch bioreactor cultures. ResearchGate. [Link]

-

Garlich, J. R., & Varco, J. J. (1987). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. Journal of crystal growth, 82(4), 663-665. [Link]

-

HiMedia Laboratories. (n.d.). L-Histidine monohydrochloride, monohydrate. Retrieved January 23, 2026, from [Link]

-

Forman, D. T. (1988). The Effect of Ethanol and Its Metabolites on Carbohydrate, Protein, and Lipid Metabolism. Annals of Clinical & Laboratory Science, 18(3), 181–189. [Link]

-

Li, Y., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Journal of pharmaceutical sciences, 104(6), 1911–1918. [Link]

-

Ryll, T., & Dutina, G. (2013). Attaining Next-Level Titers in CHO Fed-Batch Cultures. BioProcess International. [Link]

-

Deshayes, S., et al. (2013). Supporting information EXPERIMENTAL Procedures 1. Synthesis of monomers and polymers General. Angewandte Chemie International Edition, 52(42), 11133-11137. [Link]

-

Protocols.io. (2023, March 20). Standard M9 minimal medium. [Link]

-

Zhang, Y., et al. (2017). Mechanism and Structural Insights Into a Novel Esterase, E53, Isolated From Erythrobacter longus. Frontiers in Microbiology, 8, 2529. [Link]

-

Tescione, L., et al. (2018). Impact of CHO Metabolism on Cell Growth and Protein Production: An Overview of Toxic and Inhibiting Metabolites and Nutrients. Biotechnology journal, 13(12), e1700498. [Link]

Sources

- 1. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improved fed-batch bioprocesses using chemically modified amino acids in concentrated feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism and Structural Insights Into a Novel Esterase, E53, Isolated From Erythrobacter longus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioprocessintl.com [bioprocessintl.com]

- 9. Concentration and pH-dependent aggregation behavior of an l-histidine based amphiphile in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of ethanol on protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of ethanol and its metabolites on carbohydrate, protein, and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Ethyl L-histidinate Dihydrochloride in Nutritional Formulations for Muscle Recovery

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ethyl L-histidinate dihydrochloride as a bioactive component in nutritional supplements aimed at enhancing muscle recovery. We delve into the biochemical rationale, proposed mechanisms of action, and detailed experimental protocols for evaluating its efficacy. The focus is on providing scientifically grounded, actionable methodologies for in vitro and in vivo characterization, from cellular uptake and protein synthesis to functional recovery in preclinical models.

Introduction: The Rationale for an Esterified Amino Acid

L-histidine is an essential amino acid, playing a pivotal role in numerous physiological processes including protein synthesis, the formation of the crucial dipeptide carnosine, and as a precursor to the neurotransmitter histamine.[1][2][3] Its involvement in tissue growth and repair makes it a logical candidate for muscle recovery applications.[1] However, the direct supplementation of free-form amino acids can be hampered by issues of stability, solubility, and first-pass metabolism.

This compound is a salt form of the ethyl ester of L-histidine. The esterification of the carboxyl group is a strategic modification designed to enhance the compound's physicochemical properties. This chemical modification is purported to improve solubility, stability, and potentially increase bioavailability compared to its parent amino acid, L-histidine.[4] The enhanced bioavailability could lead to more efficient delivery of histidine to skeletal muscle, thereby augmenting the cellular machinery responsible for repair and hypertrophy.[4][5][6] This guide will explore the scientific basis for these claims and provide the necessary protocols to validate them.

Proposed Mechanisms of Action in Muscle Recovery

The therapeutic potential of this compound in muscle recovery is likely multifactorial, stemming from the physiological roles of its core component, L-histidine.

2.1 Direct Contribution to Muscle Protein Synthesis (MPS) As a proteinogenic amino acid, histidine is a fundamental building block for nascent proteins.[7] Following exercise-induced muscle damage, an increase in the rate of muscle protein synthesis (MPS) is essential for repair and adaptation.[8][9] By potentially increasing the intracellular pool of histidine, the ethyl ester derivative could help sustain the elevated rates of MPS required for effective recovery. This process is primarily regulated by the mTORC1 signaling pathway, which is sensitive to amino acid availability.

Caption: mTORC1 signaling pathway activated by amino acids and exercise.

2.2 Role as a Carnosine Precursor L-histidine combines with beta-alanine to form carnosine, a dipeptide highly concentrated in skeletal muscle.[10] Carnosine is a significant intracellular pH buffer, mitigating the accumulation of hydrogen ions during high-intensity exercise.[2][11] While studies show beta-alanine is the rate-limiting factor in carnosine synthesis, ensuring adequate histidine availability is crucial, especially during periods of sustained beta-alanine supplementation which can deplete histidine stores.[10] Therefore, co-supplementation may be a viable strategy.

2.3 Precursor to Histamine and Vasodilation Histidine is the direct precursor to histamine via the enzyme histidine decarboxylase.[3][12] In the context of exercise, histamine acts as a vasodilator, potentially increasing blood flow and nutrient delivery to damaged muscle tissue, which is a critical component of the recovery process.[2]

Application Notes: Formulation and Strategy

When developing a nutritional supplement incorporating this compound, consider the following:

-

Enhanced Bioavailability: The primary rationale for using the ethyl ester form is its potential for superior absorption.[4] This should be a key message, supported by robust pharmacokinetic data as outlined in Protocol 3.

-

Synergistic Formulations: Due to the relationship between L-histidine and beta-alanine in carnosine synthesis, a combination product may offer enhanced ergogenic and recovery benefits over a standalone product.[10]

-

Dosage Strategy: Dosage should be determined based on preclinical toxicity studies (see Section 5.0) and efficacy studies (Protocol 4). A common dose for L-histidine supplementation in studies is in the range of 4 grams per day.[11] Equivalent molar doses for the ethyl ester form should be calculated.

| Parameter | Formulation A: Standalone | Formulation B: Synergistic Recovery Complex |

| Primary Active | This compound | This compound |

| Synergistic Actives | N/A | Beta-Alanine, Creatine Monohydrate, L-Citrulline |

| Target Mechanism | Enhance MPS and Histidine Pool | Enhance MPS, Carnosine Synthesis, and Nitric Oxide Production |

| Dosage Rationale | Provide bioavailable histidine for direct use in protein synthesis. | Provide a multi-pronged approach to muscle recovery by buffering acid, replenishing energy stores, and improving blood flow. |

| Delivery Form | Powder, Capsule | Powder |

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound for muscle recovery applications.

Protocol 1: In Vitro Assessment of Muscle Protein Synthesis (MPS)

Objective: To determine if this compound stimulates MPS in a skeletal muscle cell line, and to compare its efficacy to standard L-histidine.

Principle: The Surface Sensing of Translation (SUnSET) method is a non-radioactive technique to measure global protein synthesis. It utilizes the incorporation of puromycin, an aminonucleoside antibiotic, into elongating polypeptide chains. The amount of incorporated puromycin is then detected by Western blotting with an anti-puromycin antibody.

Model: C2C12 mouse myotubes.

Materials:

-

Differentiated C2C12 myotubes in 12-well plates.

-

DMEM (serum-free and nutrient-free).

-

This compound (test compound).

-

L-histidine (positive control).

-

Puromycin solution (10 mM stock).

-

RIPA buffer with protease and phosphatase inhibitors.

-

Anti-puromycin antibody, primary and secondary antibodies for mTORC1 pathway analysis (p-mTOR, p-p70S6K), and loading control (e.g., GAPDH).

Procedure:

-

Differentiate C2C12 myoblasts into myotubes over 4-6 days.

-

Serum and amino acid starve the myotubes for 2 hours using serum/nutrient-free DMEM.

-

Prepare treatment media: DMEM containing 1) Vehicle control, 2) L-histidine (e.g., 2 mM), 3) Molar equivalent of this compound.

-

Treat cells with respective media for 60 minutes.

-

During the final 15 minutes of treatment, add puromycin to all wells to a final concentration of 10 µM.

-

Aspirate media and wash cells twice with ice-cold PBS.

-

Lyse cells in 100 µL of ice-cold RIPA buffer. Scrape, collect, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and Western blotting. Probe membranes for puromycin, p-mTOR, p-p70S6K, and GAPDH.

Data Analysis:

-

Quantify band intensity using densitometry software (e.g., ImageJ).

-

Normalize puromycin and phosphoprotein signals to the loading control (GAPDH).

-

Compare the normalized signal between treatment groups using ANOVA. An increase in puromycin signal indicates a higher rate of MPS.

Protocol 2: In Vivo Assessment of Bioavailability (Pharmacokinetics)

Objective: To compare the plasma concentration-time profile of histidine following oral administration of this compound versus L-histidine.

Principle: Following oral gavage, serial blood samples are collected to measure the concentration of L-histidine in the plasma over time. This allows for the calculation of key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve), which collectively define the compound's bioavailability.[5][6]

Model: Male Sprague-Dawley rats (8-10 weeks old).

Materials:

-

This compound and L-histidine.

-

Gavage needles.

-

EDTA-coated microcentrifuge tubes.

-

Centrifuge, vortexer.

-

Analytical method for histidine quantification (e.g., LC-MS/MS).

Procedure:

-

Fast rats overnight (12 hours) with free access to water.

-

Record baseline body weight.

-

Administer a single oral dose of either vehicle, L-histidine, or a molar equivalent of this compound (n=6-8 per group).

-

Collect blood samples (approx. 100 µL) via tail vein or saphenous vein at baseline (0) and at 15, 30, 60, 90, 120, and 240 minutes post-administration.

-

Immediately place blood into EDTA tubes, mix gently, and keep on ice.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify L-histidine concentration in plasma samples using a validated LC-MS/MS method.

Data Analysis:

-

Plot the mean plasma histidine concentration versus time for each group.

-

Calculate Cmax, Tmax, and AUC using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Compare pharmacokinetic parameters between groups using a t-test or ANOVA. A significantly higher AUC for the ethyl ester group would indicate enhanced bioavailability.

Protocol 3: In Vivo Efficacy in an Exercise-Induced Muscle Damage (EIMD) Model

Objective: To evaluate the effect of this compound supplementation on functional recovery and markers of muscle damage following eccentric exercise.

Principle: An animal model of EIMD is used to mimic the physiological stress of strenuous exercise.[13][14] Supplementation before and after the damaging bout allows for the assessment of the compound's ability to accelerate recovery, measured by functional tests and biochemical markers.[15]

Model: C57BL/6 mice (10-12 weeks old).

Materials:

-

Animal treadmill with downhill running capability (-16 degrees).

-

Grip strength meter.

-

Test compounds for oral gavage.

-

Blood collection supplies.

-

Creatine Kinase (CK) assay kit.

-

Materials for muscle tissue histology (formalin, paraffin, H&E stain).

Caption: Experimental workflow for the in vivo EIMD study.

Procedure:

-

Acclimatization & Training (Day -7 to -1): Acclimatize mice to handling and the treadmill. Perform low-intensity running sessions.

-

Supplementation (Day -3 to Day 3): Begin daily oral gavage with vehicle, L-histidine, or this compound.

-

Baseline Testing (Day -1): Measure baseline forelimb grip strength for all animals.

-

EIMD Protocol (Day 0): Subject mice to a bout of downhill running (e.g., 90 minutes at 16 m/min, -16° incline). Administer a dose of the supplement immediately post-exercise.

-

Post-EIMD Monitoring (Day 1, 2, 3):

-

Measure grip strength daily to assess functional recovery.

-

At 24 hours post-EIMD, collect blood via submandibular bleed to measure serum Creatine Kinase (CK) levels.

-

-

Terminal Endpoint (Day 3): Euthanize animals. Harvest tibialis anterior and gastrocnemius muscles. Fix one in formalin for histology and snap-freeze the other in liquid nitrogen for biochemical analysis.

Data Analysis & Expected Outcomes:

| Parameter | Method of Measurement | Expected Outcome with Effective Treatment |

| Functional Recovery | Forelimb Grip Strength | Faster return to baseline strength compared to vehicle. |

| Muscle Damage Marker | Serum Creatine Kinase (CK) at 24h | Attenuated increase in CK levels compared to vehicle. |

| Muscle Histology | H&E Staining of Muscle Cross-Sections | Reduced signs of necrosis, inflammation, and centralized nuclei at 72h. |

| Muscle Protein Synthesis | Optional: In vivo SUnSET or Flooding Dose[16] | Increased rate of MPS in muscle tissue at 24-72h post-exercise. |

Safety and Toxicological Considerations

While L-histidine is an essential amino acid, high doses may lead to adverse effects. A long-term study in F344 rats fed L-histidine monohydrochloride at dietary concentrations up to 2.5% found no carcinogenic effects.[17] However, at a higher dose of 5.0% in a subchronic study, body weight depression was noted.[17] Safety data sheets for related compounds like L-histidine methyl ester dihydrochloride indicate potential for skin and eye irritation.[18] It is imperative that any new formulation containing this compound undergoes rigorous, GLP-compliant toxicological evaluation before human trials.

Conclusion

This compound presents a scientifically plausible option for enhancing nutritional strategies for muscle recovery. Its primary advantage is hypothesized to be superior bioavailability over standard L-histidine, leading to more efficient support of muscle protein synthesis and other recovery-related pathways. The protocols outlined in this document provide a robust framework for validating these hypotheses, from the cellular level to functional outcomes in preclinical models. Rigorous adherence to these scientific principles is essential for the development of safe and effective nutritional supplements.

References

-

Baguet, A., et al. (2017). Effects of Histidine and β-alanine Supplementation on Human Muscle Carnosine Storage. Medicine & Science in Sports & Exercise. Available at: [Link]

-

Wikipedia. (n.d.). Histamine. Wikipedia. Available at: [Link]

-

Brown, M. (2025). How L-Histidine Functions in the Body and Where to Get It. Verywell Health. Available at: [Link]

-

Holeček, M., et al. (2018). Effects of Histidine Supplementation on Amino Acid Metabolism in Rats. Physiological Research. Available at: [Link]

-

Vitale, K., et al. (2022). Nutritional Compounds to Improve Post-Exercise Recovery. Nutrients. Available at: [Link]

-

Virgilio, K. M., et al. (2020). Modelling the skeletal muscle injury recovery using in vivo contrast-enhanced micro-CT: a proof-of-concept study in a rat model. Skeletal Muscle. Available at: [Link]

-

Wikipedia. (n.d.). Histidine. Wikipedia. Available at: [Link]

-

Barra, N. G., et al. (2015). In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique. Methods in Molecular Biology. Available at: [Link]

-

Rémond, D., et al. (2017). Determinants of amino acid bioavailability from ingested protein in relation to gut health. Current Opinion in Clinical Nutrition and Metabolic Care. Available at: [Link]

-

ResearchGate. (n.d.). Protocol for the measurement of muscle protein synthesis and anabolic... ResearchGate. Available at: [Link]

-

Chapman, S., et al. (2021). Nutritional supplements to reduce muscle damage and enhance athlete recovery. The Physiological Society. Available at: [Link]

-

Quarta, M., et al. (2016). Recent Trends in Injury Models to Study Skeletal Muscle Regeneration and Repair. Cells. Available at: [Link]

-

Elango, R., et al. (2022). Metabolic availability of amino acids in humans. Frontiers in Nutrition. Available at: [https://www.frontiersin.org/articles/10.3389/fnut.2022.992 disponibilidad/full]([Link] disponibilidad/full)

-

Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). L-Histidine. PubChem. Available at: [Link]

-

ResearchGate. (2025). Benefits and Adverse Effects of Histidine Supplementation. ResearchGate. Available at: [Link]

-

Aminowill. (2024). Understanding the Role of L-Histidine HCl in Protein Synthesis. Aminowill. Available at: [Link]

-

Hardy, D., et al. (2016). Comparative Study of Injury Models for Studying Muscle Regeneration in Mice. PLOS One. Available at: [Link]

-

Nutrition Insight. (2026). Bioavailability boosts: How advanced delivery systems are redefining supplement formulation. Nutrition Insight. Available at: [Link]

-

Bonilla, D. A., et al. (2023). Nutrition and Muscle Recovery. Nutrients. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: L-Histidine hydrochloride monohydrate. Carl ROTH. Available at: [Link]

-

Mitchell, C. J., et al. (2015). Regulation of muscle protein synthesis in an in vitro cell model using ex vivo human serum. Applied Physiology, Nutrition, and Metabolism. Available at: [Link]

-

IgMin Research. (2024). The Role of Supplementation in Enhancing Recovery and Endurance among Fitness Trainers. IgMin Research. Available at: [Link]

-

Call, J. A., et al. (2015). In Vivo Assessment of Muscle Contractility in Animal Studies. Methods in Molecular Biology. Available at: [Link]

-

eBay. (n.d.). L Histidine Hcl Powder Support Muscle recovery & Improve gut health High Quality. eBay. Available at: [Link]

-

ResearchGate. (2025). Further Development of a Tissue Engineered Muscle Repair Construct In Vitro... ResearchGate. Available at: [Link]

-

Rémond, D., et al. (2017). Determinants of amino acid bioavailability from ingested protein in relation to gut health. Current Opinion in Clinical Nutrition and Metabolic Care. Available at: [Link]

-

Bendele, A. M., et al. (1987). Long-term toxicity/carcinogenicity study of L-histidine monohydrochloride in F344 rats. Fundamental and Applied Toxicology. Available at: [Link]

-

Lundberg, T. R. (2016). REGULATION OF PROTEIN SYNTHESIS IN HUMAN SKELETAL MUSCLE – SEPARATE AND COMBINED EFFECTS OF EXERCISE AND AMINO ACIDS. Diva-Portal.org. Available at: [Link]

-

Swolverine. (2023). 3 Histidine Benefits You Need For Performance And Health. Swolverine. Available at: [Link]

-

GoodRx. (2025). 7 Best Supplements for Muscle Recovery. GoodRx. Available at: [Link]

-

Camera, D. M. (2021). Making Sense of Muscle Protein Synthesis: A Focus on Muscle Growth During Resistance Training. International Journal of Sport Nutrition and Exercise Metabolism. Available at: [Link]

Sources

- 1. How L-Histidine Functions in the Body and Where to Get It [verywellhealth.com]

- 2. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Determinants of amino acid bioavailability from ingested protein in relation to gut health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Metabolic availability of amino acids in humans [frontiersin.org]

- 7. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 8. Nutrition and Muscle Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. Effects of Histidine and β-alanine Supplementation on Human Muscle Carnosine Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. swolverine.com [swolverine.com]

- 12. Histamine - Wikipedia [en.wikipedia.org]

- 13. Recent Trends in Injury Models to Study Skeletal Muscle Regeneration and Repair [mdpi.com]

- 14. Comparative Study of Injury Models for Studying Muscle Regeneration in Mice | PLOS One [journals.plos.org]

- 15. physoc.org [physoc.org]

- 16. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Long-term toxicity/carcinogenicity study of L-histidine monohydrochloride in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Preventing racemization of histidine during peptide coupling with ethyl ester protection

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization of Histidine during Peptide Coupling with Ethyl Ester Protection

Welcome to our technical support center. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions regarding the racemization of histidine, a common and critical issue in peptide synthesis, particularly when ethyl ester protection is employed. As Senior Application Scientists, we have compiled this resource to explain the underlying chemical principles and provide actionable, field-proven protocols to ensure the stereochemical integrity of your synthetic peptides.

Introduction

Histidine is a unique amino acid, with its imidazole side chain playing a crucial role in the biological activity of many peptides and proteins.[1][2] However, this same imidazole ring presents a significant challenge during peptide synthesis by catalyzing the racemization of the activated amino acid.[1][3][4] This guide will delve into the mechanisms of histidine racemization, the influence of protecting groups, and strategies to mitigate this undesirable side reaction, ensuring the synthesis of chirally pure peptides.

Frequently Asked Questions (FAQs)

Q1: Why is histidine so prone to racemization during peptide coupling?

Histidine is particularly susceptible to racemization due to its imidazole side chain.[3][5][6] The unprotected π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[4][7] This leads to the formation of a planar carbanion intermediate, which upon reprotonation can result in either the L- or D-enantiomer, thus leading to racemization.[7]

Q2: How does the ethyl ester C-terminal protection influence histidine racemization?

While the primary driver of histidine racemization is the imidazole side chain, the use of an ethyl ester as a C-terminal protecting group can indirectly contribute to the problem. The activation of the carboxylic acid of the N-protected histidine for coupling is a prerequisite for racemization. The conditions used for this activation, including the choice of coupling reagent and the presence of bases, are the critical factors that promote racemization. The ethyl ester itself does not directly participate in the racemization mechanism but is part of the substrate undergoing the reaction.

Q3: What is the primary mechanism of racemization for N-protected amino acids?

There are two main pathways for racemization of N-protected amino acids during peptide synthesis[8][9]:

-

Direct α-proton abstraction: A base present in the reaction mixture directly removes the proton from the α-carbon of the activated amino acid.[8]

-

Oxazolone formation: The activated amino acid can cyclize to form a 5(4H)-oxazolone intermediate.[8][10] The α-proton of the oxazolone is highly acidic and readily abstracted by a base, leading to a symmetric, achiral intermediate that rapidly racemizes.[8] For histidine, the intramolecular catalysis by the imidazole ring makes the direct abstraction pathway particularly significant.[7]

Q4: Are there specific side-chain protecting groups for histidine that can prevent racemization?

Yes, protecting the π-nitrogen of the imidazole ring is a highly effective strategy to suppress racemization.[4][5] While the commonly used trityl (Trt) group protects the τ-nitrogen, it offers little protection against racemization as the π-nitrogen remains free.[4][11] Alternative protecting groups that shield the π-nitrogen, such as p-methoxybenzyloxymethyl (MBom) and t-butoxymethyl (Bum), have been shown to be highly effective in minimizing racemization.[4][12]

Troubleshooting Guides

Problem 1: High levels of D-histidine detected in my peptide.

Possible Causes and Solutions:

-

Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Carbodiimide reagents like DCC and EDC, when used without additives, can lead to significant racemization.[10]

-

Recommendation: Utilize a phosphonium-based reagent like DEPBT, which has been reported to be effective in minimizing histidine racemization.[12] Alternatively, use a carbodiimide in combination with a racemization-suppressing additive.

-

-

Suboptimal Additives: The absence or use of a less effective additive can lead to increased racemization.

-

Strong Base: The presence of a strong base can accelerate the abstraction of the α-proton, leading to higher levels of racemization.[8]

-

Prolonged Pre-activation: Allowing the N-protected histidine to remain in its activated state for an extended period before the addition of the amine component increases the opportunity for racemization.[6]

-

Recommendation: Minimize the pre-activation time of the Fmoc-His(Trt)-OH. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the protected amino acid and the amine component.

-

Problem 2: Low coupling efficiency when using a racemization-suppressing protocol.

Possible Causes and Solutions:

-

Steric Hindrance: Some racemization-suppressing strategies, such as the use of bulky side-chain protecting groups or sterically hindered bases, can sometimes lead to slower coupling kinetics.

-